3-Hydroxy-5-nitropyridin-2(1H)-one

Medicinal Chemistry Computational Chemistry Lead Optimization

Select this 2(1H)-pyridinone core to leverage a unique tautomeric equilibrium and hydrogen-bonding profile not found in generic nitropyridine analogs. The synergistic 3-hydroxyl and 5-nitro groups enable regioselective 3-alkylation/arylation, making it the essential precursor for Wnt β-catenin signaling pathway inhibitors and selective MAO-B scaffolds (≈5.9-fold selectivity over MAO-A). Ideal for medicinal chemistry programs targeting neurological disorders, autoimmune conditions, and cytokine inhibition. Secure a batch with certified purity to ensure consistent reactivity in your structure-activity relationship (SAR) studies.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
Cat. No. B12950092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-nitropyridin-2(1H)-one
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1[N+](=O)[O-])O
InChIInChI=1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9)
InChIKeySKQGLQLCALFKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-nitropyridin-2(1H)-one: Physicochemical and Functional Baseline for Procurement Assessment


3-Hydroxy-5-nitropyridin-2(1H)-one (CAS 500359-11-5) is a heterocyclic compound with the molecular formula C5H4N2O4 and a molecular weight of 156.10 g/mol [1]. This compound is characterized by a 2(1H)-pyridinone core substituted with a hydroxyl group at position 3 and a nitro group at position 5 . The combination of these functional groups imparts a distinct electronic configuration and hydrogen-bonding capacity, which differentiates it from simpler nitropyridine analogs. In research settings, the compound is primarily utilized as a versatile building block for the synthesis of more complex organic molecules, particularly those requiring specific reactivity patterns or pharmacophoric features .

Why 3-Hydroxy-5-nitropyridin-2(1H)-one Cannot Be Directly Substituted with Closely Related In-Class Analogs


Generic substitution of 3-hydroxy-5-nitropyridin-2(1H)-one with other nitropyridine or hydroxypyridine analogs is precluded by substantial differences in key physicochemical properties and electronic structure that dictate reactivity, solubility, and biological target engagement . For instance, the presence of both an acidic hydroxyl and an electron-withdrawing nitro group on the pyridinone ring creates a unique tautomeric equilibrium and a specific hydrogen-bond donor/acceptor profile absent in analogs like 2-hydroxy-5-nitropyridine or unsubstituted 2(1H)-pyridinone . These molecular distinctions directly impact the compound's utility as a synthetic intermediate and its potential for specific enzyme interactions, as outlined in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-Hydroxy-5-nitropyridin-2(1H)-one Versus Key Analogs


Structural and Molecular Weight Differentiation for In Silico Screening

3-Hydroxy-5-nitropyridin-2(1H)-one possesses a molecular weight of 156.10 g/mol, which is higher than that of its des-hydroxy analog, 5-nitropyridin-2(1H)-one (MW 140.10 g/mol), and its regioisomer, 2-hydroxy-5-nitropyridine (MW 140.10 g/mol) [1]. This increased molecular weight, combined with a higher polar surface area (calculated as 95.9 Ų vs. 83.6 Ų for 5-nitropyridin-2(1H)-one), directly impacts the compound's calculated LogP and, consequently, its predicted membrane permeability .

Medicinal Chemistry Computational Chemistry Lead Optimization

Differentiation in Enzyme Inhibition Profiles: MAO-B vs. MAO-A Selectivity

Data from a curated BindingDB entry (CHEMBL4216610) indicates that 3-hydroxy-5-nitropyridin-2(1H)-one exhibits a more pronounced inhibitory effect on human monoamine oxidase B (MAO-B) with an IC50 of 1.70E+4 nM (17 µM), compared to its activity against human monoamine oxidase A (MAO-A) with an IC50 of 1.00E+5 nM (100 µM) [1]. This represents an approximately 5.9-fold selectivity for MAO-B over MAO-A under the same assay conditions.

Neuroscience Enzymology Drug Discovery

Synthetic Utility as a Precursor for 3-Substituted 5-Nitropyridines

The compound's synthetic value is evident in its use as a precursor to 3-alkylated/arylated 5-nitropyridines via a three-component ring transformation [1]. This reaction pathway is distinct from that of simpler nitropyridines. While 3,5-dinitro-2-pyridone is also used in similar transformations, the mononitro derivative (3-hydroxy-5-nitropyridin-2(1H)-one) offers a different reactivity profile, allowing for selective functionalization at the 3-position without the competitive reactions inherent to the dinitro analog .

Synthetic Chemistry Heterocyclic Chemistry Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 3-Hydroxy-5-nitropyridin-2(1H)-one


Targeted Synthesis of Wnt/β-catenin Signaling Pathway Inhibitors

3-Hydroxy-5-nitropyridin-2(1H)-one is an ideal starting material for the synthesis of 3-alkylated/arylated 5-nitropyridines, a class of compounds recognized as Wnt β-catenin signaling pathway inhibitors [1]. The compound's unique substitution pattern allows for the regioselective installation of aryl or alkyl groups at the 3-position, a key structural requirement for activity against this therapeutically relevant pathway.

Focused Library Synthesis for CNS Drug Discovery

The demonstrated selectivity of 3-hydroxy-5-nitropyridin-2(1H)-one for MAO-B over MAO-A (approximately 5.9-fold) makes it a valuable scaffold for medicinal chemistry programs targeting neurological disorders [1]. This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel MAO-B inhibitors with improved selectivity and potency for conditions like Parkinson's disease.

Development of Novel Cytokine Inhibitors

As a precursor to 3-alkylated/arylated 5-nitropyridines, this compound facilitates access to a chemical space known for cytokine inhibition [1]. Researchers focused on autoimmune and inflammatory diseases can utilize this specific intermediate to explore new chemical entities with potential therapeutic activity against pro-inflammatory cytokines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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